Cas no 5339-83-3 (Ethyl 2-hydroxyiminobutanoate)

Ethyl 2-hydroxyiminobutanoate structure
Ethyl 2-hydroxyiminobutanoate structure
Product name:Ethyl 2-hydroxyiminobutanoate
CAS No:5339-83-3
MF:C6H11NO3
MW:145.15644
CID:1582119
PubChem ID:6797161

Ethyl 2-hydroxyiminobutanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-hydroxyiminobutanoate
    • CTK4J7873
    • ethyl ethylglyoxylate oxime
    • ethyl (2E)-2-hydroxyiminobutanoate
    • AC1OA2DN
    • ethyl 2-(hydroxyimino)butyrate
    • 2-hydroxyimino-butyric acid ethyl ester
    • AG-F-83257
    • 2-Hydroxyimino-buttersaeure-aethylester
    • CTK4J7873; ethyl ethylglyoxylate oxime; ethyl (2E)-2-hydroxyiminobutanoate; AC1OA2DN; ethyl 2-(hydroxyimino)butyrate; 2-hydroxyimino-butyric acid ethyl ester; AG-F-83257; 2-Hydroxyimino-buttersaeure-aethylester;
    • DTXSID30425449
    • 5339-83-3
    • Inchi: InChI=1S/C6H11NO3/c1-3-5(7-9)6(8)10-4-2/h9H,3-4H2,1-2H3
    • InChI Key: IXWKMXRVEZQGEG-UHFFFAOYSA-N
    • SMILES: CCC(=NO)C(=O)OCC

Computed Properties

  • Exact Mass: 145.07393
  • Monoisotopic Mass: 145.073893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 58.9

Experimental Properties

  • Density: 1.09
  • Boiling Point: 227.5°C at 760 mmHg
  • Flash Point: 91.4°C
  • Refractive Index: 1.453
  • PSA: 58.89
  • LogP: 0.78970

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